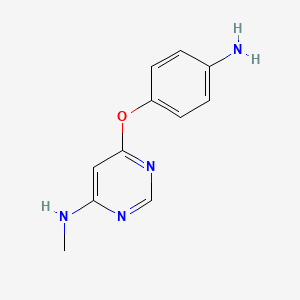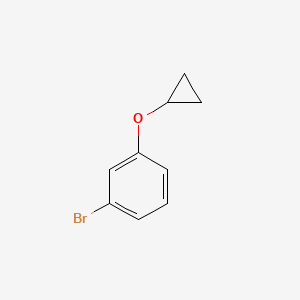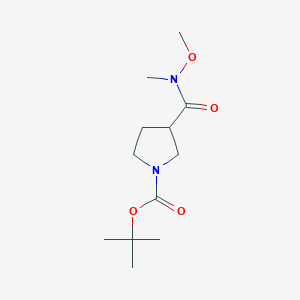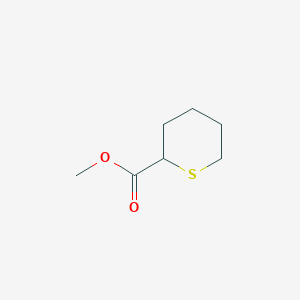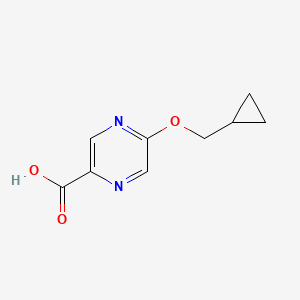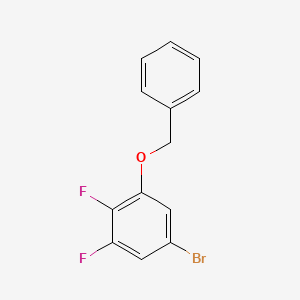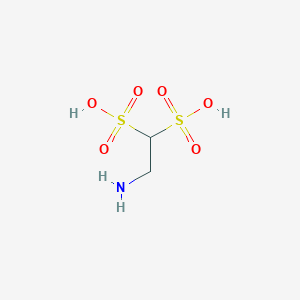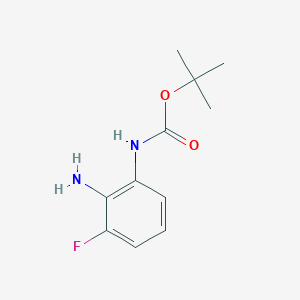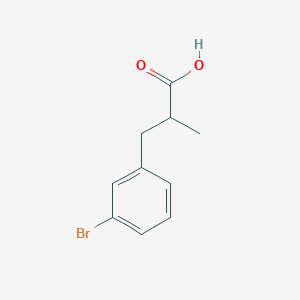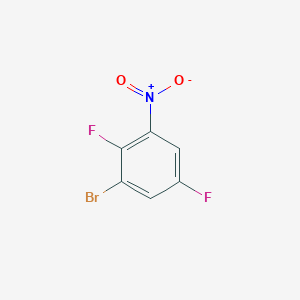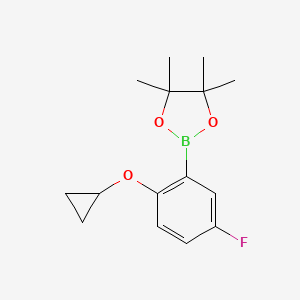
2-(2-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Scientific Research Applications
Asymmetric Simmons-Smith Cyclopropanation
The asymmetric Simmons-Smith reaction using Charette chiral dioxaborolane ligand is a method for constructing enantiomerically enriched cyclopropanes. This process involves density functional theory (DFT) calculations to investigate the mechanism and stereoselectivity origins, highlighting the use of chiral dioxaborolane ligands to promote cyclopropanation reactions with high enantioselectivity (Wang, Liang, & Yu, 2011).
Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives
Research into the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has been conducted, examining their inhibitory activity against serine proteases, including thrombin. This study demonstrates the compound's versatility in creating boronic acid derivatives with potential therapeutic applications (Spencer et al., 2002).
Transition Metal Catalyzed Hydroboration
The use of 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane in transition metal catalyzed hydroboration of alkenes has been explored, highlighting its effectiveness in generating organoboronate esters. This research provides insights into the utility of bulky boranes in organic synthesis and potential applications in the development of new materials and chemicals (Fritschi et al., 2008).
Precision Synthesis of Poly(3-hexylthiophene)
A study on the precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization demonstrates the potential of using dioxaborolane derivatives in polymer chemistry. This work showcases the ability to create polymers with narrow molecular weight distributions and high regioregularity, important for electronic and photovoltaic applications (Yokozawa et al., 2011).
properties
IUPAC Name |
2-(2-cyclopropyloxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)12-9-10(17)5-8-13(12)18-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUDUXYJYNVHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



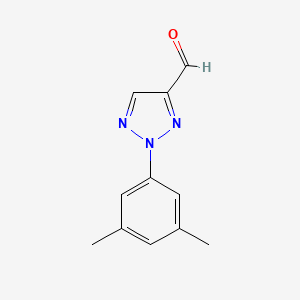
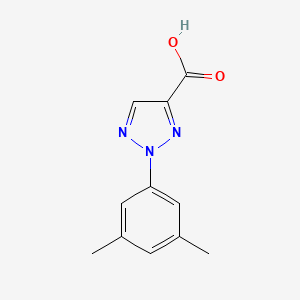
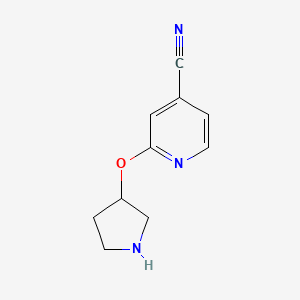
![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)
